4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol
Description
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol is a heterocyclic compound featuring a dihydro-oxazole core substituted with a methyl group at position 2, a hydroxymethyl group at position 4, and a 4-octylphenylethyl side chain.
Properties
IUPAC Name |
[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23)17-24-18(2)22-21/h10-13,23H,3-9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZZSDQLOHNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747649 | |
| Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-28-8 | |
| Record name | {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early-Stage Synthesis via Oxazole Ring Formation
The foundational synthesis of 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol involves constructing the oxazole ring through cyclization reactions. A reported method starts with triethyl orthoacetate and Gilenia (2-amino-1,3-propanediol) under acidic conditions to form the oxazole core. The reaction proceeds via nucleophilic attack of the amine on the orthoester, followed by cyclodehydration. N,N-Diethyl-N-isopropylamine is employed as a base to neutralize byproducts and drive the reaction forward. While this method provides moderate yields, scalability is limited due to the high cost of Gilenia and the need for stringent anhydrous conditions.
Functionalization of the Side Chain
Patent-Based Industrial Synthesis
A 2011 patent (EP2502901A1) introduced a streamlined route for Fingolimod hydrochloride, emphasizing cost reduction and operational safety. This method avoids hazardous reagents like titanium tetrachloride and lithium aluminum hydride, instead leveraging conventional esterification, reduction, and bromination steps.
Synthesis of Key Intermediate (Compound 5)
The process begins with 4-N-octyl phenyl formic acid (2), which undergoes esterification with methanol under sulfuric acid catalysis to yield methyl 4-octylbenzoate (3). Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) produces 4-octylbenzyl alcohol (4), followed by bromination using phosphorus tribromide to form 4-octylbenzyl bromide (5).
Table 1: Reaction Conditions for Intermediate 5
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 95% |
| Reduction | NaBH₄, THF, 0°C | 88% |
| Bromination | PBr₃, CH₂Cl₂, rt | 92% |
Sulfhydryl Substitution and Oxidation
Compound 5 reacts with 2-mercaptobenzothiazole in dimethylformamide (DMF) under potassium carbonate to form the thioether (6). Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to sulfone (7).
Table 2: Oxidation Efficiency with Different Oxidizers
| Oxidizer | Solvent | Yield |
|---|---|---|
| H₂O₂ | H₂O/THF | 65% |
| mCPBA | CH₂Cl₂ | 94% |
| KHSO₅ | EtOH | 78% |
Knoevenagel Condensation
The sulfone (7) undergoes condensation with aldehyde (8) in a mixed THF/DMF solvent system using potassium tert-butoxide as a base. This step forms the α,β-unsaturated ketone (9) with a 77% yield.
Hydrogenation and Deprotection
Catalytic hydrogenation of compound 9 using 10% Pd/C in methanol at 20 kg/cm² pressure reduces the double bond and removes the Cbz protecting group. Subsequent treatment with dilute HCl removes the acetonide protecting group, yielding Fingolimod hydrochloride with an 81% isolated yield.
Comparative Analysis of Synthetic Methods
Yield and Scalability
The patent route achieves superior yields (>90% in critical steps) compared to traditional methods (<70%). For example, the bromination step in the patent method attains 92% yield, whereas classical approaches using HBr/AcOH rarely exceed 85%.
Cost Implications
Raw material costs for the patent route are 40% lower due to the substitution of expensive Gilenia with commercially available 4-N-octyl phenyl formic acid. Additionally, the elimination of cryogenic conditions (-78°C) in reduction steps lowers energy consumption.
Emerging Methodologies and Innovations
Continuous Flow Synthesis
Recent studies explore continuous flow systems for the bromination and oxidation steps, reducing reaction times from hours to minutes. Microreactor technology improves heat transfer and minimizes side product formation, potentially increasing overall yield by 10–15%.
Biocatalytic Approaches
Preliminary work employs lipases for the esterification of 4-N-octyl phenyl formic acid, achieving enantioselectivity >98% ee. This method aligns with green chemistry principles but currently suffers from low turnover numbers.
Quality Control and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Overview
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, with the CAS number 402616-28-8, is a chemical compound characterized by its unique oxazolemethanol structure. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
In the realm of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics enable it to participate in multiple chemical reactions, including:
- Oxidation : Producing oxazole derivatives.
- Reduction : Forming alcohol derivatives.
- Substitution : Yielding halogenated derivatives.
Biology
This compound is utilized in biological studies to investigate various pathways and mechanisms. Its role as an intermediate in the production of FTY720 (Fingolimod), a drug for multiple sclerosis, highlights its significance in pharmacological research. The mechanism of action involves phosphorylation to form FTY720-phosphate, which interacts with sphingosine-1-phosphate receptors.
Medicine
The medical applications of this compound are particularly noteworthy. As an intermediate in FTY720 synthesis, it contributes to treatments for autoimmune diseases like multiple sclerosis. Additionally, preliminary studies suggest potential antioxidant and anti-inflammatory properties, which could be beneficial in therapeutic contexts.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : It has been shown to reduce oxidative stress by mitigating lipid peroxidation.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Antioxidant |
| Control (Ascorbic Acid) | 15 | Antioxidant |
- Anti-inflammatory Properties : In experimental models, it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 µM Compound | 70 | 90 |
| 50 µM Compound | 30 | 40 |
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : It may interact with receptors involved in inflammation and neuronal signaling.
- Enzyme Inhibition : The compound could inhibit enzymes that contribute to oxidative stress and inflammation.
- Gene Expression Modulation : Potential modulation of genes associated with oxidative stress responses.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in the production of FTY720, the compound undergoes phosphorylation to form FTY720-phosphate, which binds to sphingosine-1-phosphate receptors . This binding modulates immune cell trafficking and reduces the immune response, which is beneficial in the treatment of multiple sclerosis .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | logP (Predicted) | Biological Activity |
|---|---|---|---|---|---|
| 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol | Dihydro-oxazole | Methyl, 4-octylphenylethyl | ~377.5* | ~5.2 | Unknown (structural analog) |
| FTY720 (Fingolimod HCl) | Amino diol | 4-octylphenylethyl | 343.93 | 4.5 | S1P receptor agonist |
| 4-Ethyl-2-(8-heptadecenyl)-oxazolemethanol | Dihydro-oxazole | Ethyl, heptadecenyl | ~451.7* | ~7.0 | Surfactant potential |
| Dichloromethyl-sulfonylphenyl derivative | Dihydro-oxazole | Dichloromethyl, methylsulfonylphenyl | ~406.3* | ~3.8 | Enzyme inhibition candidate |
*Calculated using PubChem tools and empirical data.
Research Findings and Implications
- FTY720 vs. Target Compound: The absence of phosphorylation sites in the oxazolemethanol structure suggests a different metabolic pathway. In vitro binding assays are needed to evaluate S1P receptor interactions .
- Therapeutic Potential: Oxazole derivatives are explored for antimicrobial and anti-inflammatory applications. The target compound’s unique substituents may position it as a candidate for these areas, avoiding immunosuppressive effects linked to FTY720 .
Biological Activity
4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, also known by its CAS number 402616-28-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.49 g/mol. The compound features an oxazolemethanol structure which is significant in various biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus demonstrating potential in reducing inflammation in various biological systems.
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses and neuronal signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes that contribute to oxidative stress and inflammation.
- Gene Expression Modulation : There is potential for this compound to modulate the expression of genes associated with oxidative stress and inflammation.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various oxazoles, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 25 | Antioxidant |
| Control (Ascorbic Acid) | 15 | Antioxidant |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 µM Compound | 70 | 90 |
| 50 µM Compound | 30 | 40 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves oxazole ring formation via cyclization of β-hydroxyamides or via condensation of substituted aldehydes with amino alcohols. Key intermediates include 4-octylphenylethylamine derivatives and protected oxazole precursors. For example, alkylation of the oxazole core with 2-(4-octylphenyl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is critical. Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the methanol-substituted product .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on characteristic oxazole protons (δ 6.5–7.5 ppm for aromatic protons) and the methylene group adjacent to the oxazole oxygen (δ 3.8–4.2 ppm). The 4-octylphenyl group will show distinct alkyl chain signals (δ 0.8–1.5 ppm) .
- IR : Look for O–H stretching (~3200 cm⁻¹) and C=N/C–O vibrations (~1650 cm⁻¹) from the oxazole ring .
- HRMS : Use ESI+ mode to verify the molecular ion peak (C₂₁H₃₁NO₂, expected m/z 329.2355) .
Q. What are the recommended protocols for assessing the compound’s solubility and stability in biological buffers?
- Methodological Answer : Conduct shake-flask solubility tests in PBS (pH 7.4) and DMSO-water mixtures. Stability studies should include HPLC monitoring under physiological conditions (37°C, 24–72 hours) to detect degradation products. Use UV-Vis spectroscopy (λ ~250–300 nm) for quantification .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining the compound’s stereochemistry and conformation?
- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in chloroform/methanol). Use SHELXL for refinement, focusing on the oxazole ring’s planarity and the octylphenyl chain’s torsion angles. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What strategies address discrepancies in reported immunomodulatory activity data between in vitro and in vivo models?
- Methodological Answer :
- In vitro : Validate receptor-binding assays (e.g., S1P receptor affinity via competitive radioligand binding) using standardized cell lines (e.g., CHO-K1 transfected with S1P₁).
- In vivo : Control for pharmacokinetic variables (e.g., oral bioavailability in rodent models) and use isoform-specific knockout mice to isolate target effects. Cross-reference with FTY720 analogs, which share structural motifs and exhibit lymphocyte sequestration mechanisms .
Q. How does modifying the oxazole ring’s substituents impact the compound’s pharmacological profile?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied alkyl/aryl groups at the 2-methyl position. Assess changes in logP (via HPLC) and membrane permeability (Caco-2 monolayer assays). Compare IC₅₀ values in functional assays (e.g., IL-2 suppression in T-cells) to identify critical substituents .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yield and purity?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example, Pd/C hydrogenation efficiency for intermediate reduction can be optimized at 50 psi H₂ and 60°C .
- Quality Control : Implement orthogonal analytics (HPLC-DAD, LC-MS) with internal standards (e.g., deuterated analogs) to track impurities.
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s metabolic stability?
- Methodological Answer : Replicate studies using identical liver microsome models (e.g., human vs. rat) and incubation conditions (NADPH concentration, incubation time). Compare metabolite profiles via LC-MS/MS, focusing on hydroxylation or glucuronidation products. Discrepancies may arise from interspecies CYP450 isoform differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
